molecular formula C9H18OS B139237 2,2-Dimethyl-5-isopropyl-1,3-oxathiane CAS No. 147354-43-6

2,2-Dimethyl-5-isopropyl-1,3-oxathiane

Cat. No.: B139237
CAS No.: 147354-43-6
M. Wt: 174.31 g/mol
InChI Key: RVKBXXXPZYYVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-5-isopropyl-1,3-oxathiane is a synthetic heterocyclic compound that contains a sulfur atom and a cyclic ether ring. This compound is widely used in various scientific research applications due to its unique properties and structure.

Scientific Research Applications

2,2-Dimethyl-5-isopropyl-1,3-oxathiane has several scientific research applications, including:

    Synthetic Applications: Used in the synthesis of extended carbon chains and other complex molecules.

    Conformational Studies: Studied for its equilibrium between chair forms with varying orientations of the substituent at the C5 atom.

    Liquid Crystal Research: Structurally related compounds have been studied for their properties as liquid crystal compounds.

    Insecticidal Properties: Certain derivatives have been identified as potent insecticides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-isopropyl-1,3-oxathiane typically involves the reaction of 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide with electrophiles. This reaction leads to the production of γ-hydroxy ketones, which are useful in synthesizing extended carbon chains. Another method involves a tandem [4+2] cycloaddition–elimination reaction using 4,4-dimethyl-2-styryl-1,3-oxathiane.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-5-isopropyl-1,3-oxathiane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized by reagents such as m-chloroperoxybenzoic acid.

    Substitution: It can participate in substitution reactions with electrophiles, leading to the formation of γ-hydroxy ketones.

Common Reagents and Conditions:

    Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.

    Substitution: Electrophiles are used in substitution reactions, often under mild conditions.

Major Products Formed:

    γ-Hydroxy Ketones: Formed during substitution reactions with electrophiles.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-isopropyl-1,3-oxathiane involves its interaction with various molecular targets and pathways. For example, its oxidation by m-chloroperoxybenzoic acid leads to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

    2,5-Bis(p-substituted phenyl)-1,3-oxathianes: These compounds are structurally related and have been studied for their liquid crystal properties.

    1,3-Oxathianes with Specific Substituents: These compounds have been identified as potent insecticides.

Uniqueness: 2,2-Dimethyl-5-isopropyl-1,3-oxathiane is unique due to its specific structure, which includes a sulfur atom and a cyclic ether ring. This structure imparts unique chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2,2-dimethyl-5-propan-2-yl-1,3-oxathiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-7(2)8-5-10-9(3,4)11-6-8/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKBXXXPZYYVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(SC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-5-isopropyl-1,3-oxathiane
Reactant of Route 2
2,2-Dimethyl-5-isopropyl-1,3-oxathiane
Reactant of Route 3
2,2-Dimethyl-5-isopropyl-1,3-oxathiane
Reactant of Route 4
2,2-Dimethyl-5-isopropyl-1,3-oxathiane
Reactant of Route 5
2,2-Dimethyl-5-isopropyl-1,3-oxathiane
Reactant of Route 6
2,2-Dimethyl-5-isopropyl-1,3-oxathiane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.